molecular formula C9H17NO2 B1336655 Ethyl 2-amino-5-methylhex-4-enoate CAS No. 824394-14-1

Ethyl 2-amino-5-methylhex-4-enoate

Cat. No.: B1336655
CAS No.: 824394-14-1
M. Wt: 171.24 g/mol
InChI Key: HFJGNSOJOMXZDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-methylhex-4-enoate typically involves the reaction of 2-amino-5-methylhex-4-enoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of 2-amino-5-methylhex-4-enoic acid reacts with ethanol to form the ethyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-amino-5-methylhex-4-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-methylhex-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also participate in various biochemical pathways, leading to the formation of biologically active metabolites .

Properties

IUPAC Name

ethyl 2-amino-5-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h5,8H,4,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJGNSOJOMXZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438148
Record name ethyl 2-amino-5-methylhex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824394-14-1
Record name ethyl 2-amino-5-methylhex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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